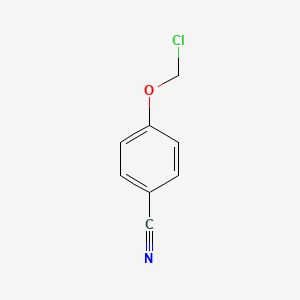

4-(Chloromethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

4-(chloromethoxy)benzonitrile |

InChI |

InChI=1S/C8H6ClNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2 |

InChI Key |

INWMBIALUYSXPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCl |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 4 Chloromethoxy Benzonitrile and Analogues

Strategies for Introducing the Chloromethoxy Moiety

The introduction of the chloromethoxy group (-OCH₂Cl) or related functionalities like a ring-substituted chlorine or a chloromethyl group (-CH₂Cl) onto the benzonitrile (B105546) framework is a key challenge. Different strategies are employed depending on the desired final structure.

The most direct route to 4-(chloromethoxy)benzonitrile involves the etherification of 4-hydroxybenzonitrile (B152051). This method establishes the C-O-C ether linkage. The Williamson ether synthesis is a foundational method for forming ethers, and its principles can be adapted for this purpose. researchgate.net A general approach involves reacting the sodium or potassium salt of 4-hydroxybenzonitrile (the phenoxide) with a chloromethylating agent.

Alternatively, direct chloromethylation of the hydroxyl group can be achieved by reacting 4-hydroxybenzonitrile with a mixture of formaldehyde (B43269) and hydrogen chloride. This method, a variation of the Blanc-Quelet reaction, must be carefully controlled to prevent polymerization and side reactions on the aromatic ring. A related approach is the use of bis(chloromethyl) ether with the phenoxide, though the high toxicity of this reagent limits its application.

The synthesis of chlorinated analogues, such as 2-chloro-4-methoxybenzonitrile (B160724) or 3-chloro-4-methoxybenzonitrile, is typically achieved through the direct halogenation of 4-methoxybenzonitrile. The methoxy (B1213986) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.

However, this activation presents a challenge for selectivity. There is competition between palladium-catalyzed ortho-halogenation (at the 2-position) and standard electrophilic substitution, which typically occurs at the 3-position. organic-chemistry.orgacs.org The reaction conditions, particularly acidity and temperature, are critical in determining the ratio of the resulting isomers. acs.org For instance, using N-chlorosuccinimide (NCS) as the chlorine source, iron(III) triflimide has been shown to be an effective catalyst for the chlorination of activated arenes, although it often requires higher temperatures compared to bromination or iodination. acs.org

Palladium catalysis, using a directing group strategy, offers a more controlled approach to achieve high regioselectivity. The cyano group can act as a directing group to facilitate C-H bond activation and subsequent halogenation at the ortho-position. organic-chemistry.org Optimized conditions often involve a palladium catalyst like Pd(OAc)₂, an additive such as p-toluenesulfonic acid (PTSA), and a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org

Table 1: Research Findings on the Halogenation of 4-Methoxybenzonitrile

| Catalyst/Reagent | Halogen Source | Product(s) | Yield | Key Findings | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PTSA | N-chlorosuccinimide (NCS) | 2-Chloro-4-methoxybenzonitrile | 38% | Palladium catalysis directs chlorination to the ortho position via C-H bond activation. | acs.org |

| Pd(OAc)₂ / PTSA | N-bromosuccinimide (NBS) | 2-Bromo-4-methoxybenzonitrile | 38% | Demonstrates the applicability of the palladium-catalyzed method for bromination. | acs.org |

| Pd(OAc)₂ / PTSA | N-iodosuccinimide (NIS) | 2-Iodo-4-methoxybenzonitrile | ~20% | Iodination resulted in a mixture of products, indicating lower selectivity under these conditions. | acs.org |

| Iron(III) triflimide | N-chlorosuccinimide (NCS) | 3-Chloro-4-methoxybenzaldehyde* | - | Demonstrates iron-catalyzed chlorination of similar activated arenes. | acs.org |

Note: This result is for a closely related substrate, 4-methoxybenzaldehyde, illustrating the regioselectivity of iron catalysis.

This pathway is primarily used for synthesizing the isomer 4-(chloromethyl)benzonitrile, a key analogue. The synthesis typically begins with a precursor that can be converted into the chloromethyl group.

One common route starts with 4-formylbenzonitrile. The formyl group is first reduced to a hydroxylmethyl group (-CH₂OH) using a reducing agent like sodium borohydride. The resulting 4-(hydroxymethyl)benzonitrile (B1214540) is then converted to 4-(chloromethyl)benzonitrile. This chlorination is often achieved using thionyl chloride (SOCl₂) or a similar chlorinating agent. A scalable process for a similar structure involved chlorination of a benzyl (B1604629) alcohol with thionyl chloride, yielding the benzyl chloride in high yield over two steps. acs.org

An alternative strategy starts from 4-methyl-3-nitrobenzonitrile, where the methyl group is oxidized to a formyl group. While this demonstrates formylation, a more direct route to the chloromethyl analogue involves the radical chlorination of 4-methylbenzonitrile (p-tolunitrile) using a reagent like N-chlorosuccinimide (NCS) and a radical initiator.

Synthesis of the Benzonitrile Core with Parallel Functionalization

Instead of adding the functional groups to a pre-formed benzonitrile, it is sometimes more efficient to construct the benzonitrile ring itself from precursors that already contain the required functionalities or their immediate precursors.

One powerful method is the cyanation of a suitably substituted aryl halide. For example, a palladium-catalyzed cyanation can convert an aryl bromide into the corresponding nitrile. acs.org This method was successfully demonstrated on a gram scale using 5% Pd/C as the catalyst and potassium hexacyanoferrate(II) as the cyanide source. acs.org This would allow for the synthesis of this compound by starting with 1-bromo-4-(chloromethoxy)benzene.

Another approach is the one-pot synthesis of benzonitriles from benzaldehydes. This can be achieved by converting the benzaldehyde (B42025) to an oxime, which is then dehydrated to the nitrile. The use of an ionic liquid, [HSO₃-b-Py]·HSO₄, has been shown to act as both a co-solvent and a catalyst for this transformation, leading to high yields of benzonitrile from benzaldehyde and hydroxylamine. rsc.org This method could be applied to 4-(chloromethoxy)benzaldehyde to yield the target compound.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. scielo.br

For palladium-catalyzed reactions, such as the ortho-halogenation of 4-methoxybenzonitrile, the choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO) has been noted to suppress the formation of palladium black and enhance reaction rates and selectivity in some carbonylation reactions. researchgate.net For the oxidative coupling of similar phenolic compounds, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than dichloromethane (B109758) or benzene (B151609). scielo.br The reaction time can also be significantly reduced from 20 hours to 4 hours under optimized conditions without a major loss in conversion. scielo.br

The formation of the key carbon-oxygen (C-O) ether bond and the carbon-chlorine (C-Cl) bond is often the most critical step in the synthesis, frequently requiring catalysis.

C-O Bond Formation: The Williamson ether synthesis can be catalyzed by phase-transfer catalysts, which are particularly useful in biphasic systems. researchgate.net For more complex couplings, transition metals are employed. Palladium catalysis is effective for C-O bond formation via C(sp²)-H bond activation, often using a directing group to ensure selectivity. encyclopedia.pub Copper-catalyzed C-O coupling reactions are also well-established. organic-chemistry.org Transition-metal-free approaches have also been developed, for instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) to form a benzylic bromide in situ, which then reacts with a nucleophile to form a C-O bond. organic-chemistry.org

C-Cl Bond Formation: The activation of the C-Cl bond is a significant challenge in cross-coupling reactions. kaust.edu.sa Conversely, forming the C-Cl bond from an alcohol is more straightforward, often using reagents like thionyl chloride. acs.org For the chlorination of aromatic rings, palladium catalysts can provide high selectivity. organic-chemistry.orgacs.org Cooperative catalysis, combining zirconocene (B1252598) and photoredox catalysis, has been shown to enable C-Cl bond cleavage under mild conditions, which is relevant for subsequent functionalization. chemrxiv.org

Table 2: Selected Catalyst Systems for Relevant Bond Formations

| Reaction Type | Catalyst System | Substrate Type | Function/Notes | Citation(s) |

|---|---|---|---|---|

| C-O Formation | Pd(OAc)₂ / Directing Group | Aromatic C-H | High selectivity for C-O bond formation via C-H activation. | encyclopedia.pub |

| C-O Formation | Cu(OTf)₂ | Tertiary Alkyl Oxalates / Thiols | Catalyzes coupling with alcohols and phenols to form hindered ethers. | organic-chemistry.org |

| C-O Formation | Phase-Transfer Catalyst | Alkyl Halide / Alcohol | Facilitates etherification in two-phase systems. | researchgate.net |

| C-Cl Formation (Ring) | Pd(OAc)₂ / PTSA | Arylnitrile (e.g., 4-methoxybenzonitrile) | Directs ortho-chlorination using the cyano group. | organic-chemistry.orgacs.org |

| C-Cl Formation (Ring) | Iron(III) Triflimide | Activated Arenes (e.g., Anisole) | Catalyzes electrophilic chlorination with NCS. | acs.org |

| C-CN Formation | Pd/C / K₄[Fe(CN)₆] | Aryl Bromide | Catalyzes cyanation to form the benzonitrile core. | acs.org |

| C-CN Formation | Cobalt / AlMe₃ | Benzonitrile / Aryl Halide | Cross-electrophile coupling via C-CN bond activation. | acs.org |

Solvent Effects on Reaction Efficacy

The efficacy of synthesizing α-chloroethers, such as this compound, is profoundly influenced by the choice of solvent. The reaction mechanism for the formation of chloromethyl ethers, as well as their subsequent reactions (solvolysis), often proceeds through an SN1-like pathway involving a resonance-stabilized oxocarbenium ion intermediate. The solvent's ability to stabilize this charged intermediate is paramount to the reaction's rate and success.

Studies on the solvolysis of methyl chloromethyl ether demonstrate a strong correlation between the reaction rate and the ionizing power of the solvent. acs.orgosti.gov This SN1-like behavior indicates that polar, protic solvents capable of hydrogen bonding and possessing high dielectric constants are particularly effective at stabilizing the transition state leading to the oxocarbenium ion. For instance, the rate of solvolysis is significantly faster in highly ionizing solvents like water compared to less polar solvents like ethanol (B145695) or acetone.

In the context of synthesis, such as the reaction of an alcohol with formaldehyde and hydrogen chloride, the solvent plays multiple roles. It must dissolve the reactants, facilitate the acid-catalyzed mechanism, and control the reaction's exothermicity. orgsyn.org In some industrial processes for preparing chloromethyl methyl ether, a co-solvent is recommended to help manage the reaction temperature. orgsyn.org While a specific solvent study for the synthesis of this compound is not detailed in the reviewed literature, the principles derived from analogous chloromethyl ether syntheses are directly applicable. The use of non-polar aromatic solvents like toluene (B28343) or xylene is common, sometimes in combination with other co-solvents to optimize reactant solubility and reaction control. rsc.org For example, in related nitrile syntheses, solvents like toluene and paraxylene have been shown to result in high conversion and yield. rsc.org The addition of ionic liquids as co-solvents has also been explored to enhance the dissolution of reactants and act as a catalyst. rsc.org

| Solvent | Type | Key Observation | Implication for Synthesis |

| Water | Polar Protic | Extremely rapid hydrolysis of chloromethyl ethers (half-life <1 second for CMME at 20°C). canada.ca | Unsuitable as a primary solvent for synthesis or storage due to rapid product degradation. |

| Methanol/Ethanol | Polar Protic | Act as nucleophiles in solvolysis reactions, leading to the formation of acetals. acs.orgosti.gov | Can participate in side reactions, but are often used in the synthesis from alcohols, formaldehyde, and HCl. google.com |

| Toluene | Non-polar Aprotic | Used as a solvent in the synthesis of related compounds, providing good thermal control. orgsyn.org | A suitable inert solvent for controlling reaction conditions and minimizing side reactions. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Common solvent for various organic reactions; can effectively dissolve reactants. | Often used in related electrophilic reactions due to its inertness and solvating power. |

| Ionic Liquids | - | Can act as both a co-solvent and a catalyst, improving the dissolution of inorganic reagents. rsc.org | May enhance reaction rates and yields by creating a more homogeneous reaction environment. rsc.org |

Stereochemical Control in Analogous Chiral Ether Syntheses

While this compound is an achiral molecule, the principles of ether synthesis can be extended to the creation of chiral ethers, where controlling the stereochemical outcome is crucial. The synthesis of chiral ethers often involves the formation of a C-O bond at a stereogenic center. This control can be achieved through several strategic approaches, primarily involving the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

Substrate and Auxiliary Control: One of the most established methods involves using a chiral substrate, such as a chiral alcohol, which directs the stereochemical outcome of the etherification. A more sophisticated approach employs chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions. wikipedia.org The resulting chiral β-hydroxy carbonyl compound can then be converted to a chiral ether, transferring the stereochemical information established in the aldol step. Similarly, pseudoephedrine can be used as a chiral auxiliary for the alkylation of enolates, with the auxiliary being removed in a later step. wikipedia.org

Catalyst Control: The use of chiral catalysts to control the stereoselective synthesis of ethers represents a highly efficient and atom-economical approach. Chiral Lewis acids, for instance, can coordinate to a substrate and create a chiral environment that directs the approach of a nucleophile. chinesechemsoc.org This has been effectively used in reactions like asymmetric halo-etherifications, where a chiral catalyst promotes the cyclization of an unsaturated substrate to form a cyclic ether with high stereoselectivity. nih.gov In some cases, the chirality of a catalyst can be essential not only for stereoselectivity but also for promoting the desired reaction pathway, such as macrocyclization, over competing intermolecular reactions. pnas.org

| Method | Chiral Reagent/Catalyst | Reaction Type | Stereochemical Outcome |

| Auxiliary Control | Evans' Oxazolidinones | Aldol Reaction / Alkylation | High diastereoselectivity (syn- or anti-products depending on conditions). wikipedia.org |

| Auxiliary Control | Camphorsultam | Various (e.g., Diels-Alder, Alkylation) | Excellent diastereoselectivity due to steric blocking by the sultam ring. |

| Auxiliary Control | Sibi's Chiral Auxiliary (based on oxazolidinone) | Halo-etherification of enamides | High diastereoselectivity in the formation of halogenated cyclic ethers. nih.gov |

| Catalyst Control | Chiral Phosphoric Acids | Intramolecular Hydroamination/Etherification | Can achieve excellent enantioselectivity through hydrogen bonding interactions in the transition state. chinesechemsoc.org |

| Catalyst Control | Chiral Lewis Acids (e.g., Eu-based complexes) | Photochemical Cyclization | Controls stereochemistry in dual catalysis systems. chinesechemsoc.org |

| Substrate Control | Sharpless Asymmetric Epoxidation | Epoxidation of Allylic Alcohols | Produces chiral epoxy alcohols with high enantiomeric excess (ee), which are precursors to chiral ethers. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethoxy Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. Strong carbon-based nucleophiles, such as Grignard reagents and organolithium reagents, are particularly effective for forming new carbon-carbon bonds. chemistrysteps.comyoutube.comkrayonnz.com The initial reaction involves the addition of the organometallic reagent across the carbon-nitrogen triple bond to form a salt of an imine anion. chemistrysteps.comlibretexts.org This intermediate is stable and does not undergo a second addition. Subsequent acidic workup hydrolyzes the imine to yield a ketone. chemistrysteps.comshaalaa.com This two-step process provides a valuable synthetic route for the preparation of ketones from nitriles. shaalaa.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The carbanionic portion of the organometallic reagent attacks the electrophilic nitrile carbon.

Intermediate Formation: This forms a resonance-stabilized imine anion, which is complexed with the magnesium halide or lithium cation.

Hydrolysis: Addition of aqueous acid protonates the nitrogen, leading to the formation of an imine, which is then hydrolyzed to the final ketone product.

| Nucleophilic Reagent | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine anion salt of 4-(chloromethoxy)acetophenone | 4-(Chloromethoxy)acetophenone |

| Phenyllithium (C₆H₅Li) | Imine anion salt of 4-(chloromethoxy)benzophenone | 4-(Chloromethoxy)benzophenone |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Imine anion salt of 4-(chloromethoxy)propiophenone | 4-(Chloromethoxy)propiophenone |

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. chemguide.co.ukchemistrysteps.comjove.com This transformation is a cornerstone of synthetic chemistry for introducing amino groups.

Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a potent hydride donor that effectively reduces nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.com The reaction mechanism involves two successive nucleophilic attacks by hydride ions (H⁻) from LiAlH₄. libretexts.orgjove.com The first hydride adds to the electrophilic carbon, breaking one of the pi bonds and forming an imine anion intermediate. A second hydride then adds to the imine carbon, resulting in a dianion which, upon protonation with water during workup, yields the primary amine. libretexts.orgjove.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. chemguide.co.ukacs.org The reaction occurs on the surface of the catalyst, where both the nitrile and hydrogen are adsorbed. This process is generally considered a "greener" alternative to using metal hydrides. The hydrogenation of benzonitrile (B105546) over a Pd/C catalyst follows a consecutive reaction sequence, first producing benzylamine. acs.org

| Reducing Agent/System | Reaction Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. Aqueous workup | (4-(Chloromethoxy)phenyl)methanamine |

| Hydrogen (H₂) with Pd/C | Methanol or Ethanol (B145695), pressure | (4-(Chloromethoxy)phenyl)methanamine |

| Borane-tetrahydrofuran (BH₃-THF) | THF, heat | (4-(Chloromethoxy)phenyl)methanamine |

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgcommonorganicchemistry.com In both pathways, an amide is formed as an intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated. libretexts.orgpearson.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgpearson.com A series of proton transfers results in the formation of an amide tautomer, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. Studies on the acid-catalyzed hydrolysis of benzonitrile indicate the mechanism involves an equilibrium N-protonation, followed by a rate-limiting attack of water on the carbon atom. rsc.orgrsc.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting anion is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org This amide intermediate is then hydrolyzed by the base to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. The base-catalyzed hydration of aromatic nitriles can be selective for the amide under certain conditions. rsc.org

| Condition | Key Mechanistic Steps | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic (e.g., H₂SO₄/H₂O, heat) | 1. Protonation of Nitrogen, 2. Nucleophilic attack by H₂O, 3. Tautomerization to amide, 4. Hydrolysis of amide | 4-(Chloromethoxy)benzoic acid and Ammonium ion (NH₄⁺) | 4-(Chloromethoxy)benzoic acid |

| Basic (e.g., NaOH/H₂O, heat) | 1. Nucleophilic attack by OH⁻, 2. Protonation to imidic acid, 3. Tautomerization to amide, 4. Hydrolysis of amide | Sodium 4-(chloromethoxy)benzoate and Ammonia (NH₃) | 4-(Chloromethoxy)benzoic acid (after acidification) |

Reactivity of the Chloromethoxy Group

The chloromethoxy group (-OCH₂Cl) is a type of α-chloro ether. This functional group is highly reactive towards nucleophilic substitution because the carbon atom is activated by both the adjacent oxygen atom and the chlorine leaving group.

The chloromethyl carbon in 4-(Chloromethoxy)benzonitrile is susceptible to attack by a wide range of nucleophiles, replacing the chlorine atom. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistry.coach

Sₙ1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents. The rate-determining step is the unimolecular dissociation of the chloride ion to form a carbocation intermediate. masterorganicchemistry.com This carbocation is highly stabilized by resonance, with the positive charge delocalized onto the adjacent oxygen atom (forming an oxocarbenium ion) and into the benzene (B151609) ring. khanacademy.org This stabilization makes the Sₙ1 pathway particularly favorable for α-chloro ethers. osti.govacs.orgpublications.gc.ca The subsequent rapid attack by a nucleophile on the carbocation gives the substitution product.

Sₙ2 Pathway: This pathway is favored by strong nucleophiles and polar aprotic solvents. khanacademy.org The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. ulethbridge.ca This bimolecular process results in an inversion of stereochemistry if the carbon were chiral. For primary substrates like the chloromethoxy group, the Sₙ2 mechanism is often competitive, especially with high concentrations of a strong nucleophile. chemistry.coach

| Nucleophile | Potential Product | Favored Pathway |

|---|---|---|

| Cyanide (CN⁻) | 4-(Cyanomethoxy)benzonitrile | Sₙ2 |

| Hydroxide (OH⁻) / Water (H₂O) | 4-(Hydroxymethyl)benzonitrile (B1214540) (via hemiacetal) | Sₙ1 (with H₂O), Sₙ2 (with OH⁻) |

| Alkoxide (RO⁻) / Alcohol (ROH) | 4-((Alkoxy)methoxy)benzonitrile | Sₙ1 (with ROH), Sₙ2 (with RO⁻) |

| Ammonia (NH₃) | 4-((Aminomethyl)oxy)benzonitrile | Sₙ2 |

Elimination reactions (E1 and E2) are also possible for the chloromethoxy group, although they are generally less common than substitution reactions for this type of substrate. Elimination would involve the removal of the chlorine atom and a proton from the adjacent methyl group of a nucleophile that has already substituted the chlorine, or more directly, dehydrochlorination if a suitable proton were available. In the case of the -OCH₂Cl group itself, there are no protons on an adjacent carbon, so a standard β-elimination is not possible.

However, an elimination reaction could be induced following a substitution reaction. A more direct, albeit less common, pathway for elimination would involve a strong, sterically hindered base abstracting a proton from a carbon adjacent to the oxygen, though this is not a feature of the this compound structure itself.

Given the structure, a standard E1 or E2 reaction to form a double bond adjacent to the oxygen is not feasible as there is no beta-hydrogen on an adjacent carbon atom within the functional group. Elimination reactions would therefore not be a primary pathway for the chloromethoxy group itself but could be relevant in subsequent products. For instance, if the chloromethoxy group is used to alkylate another molecule, elimination could occur on that newly attached group.

Therefore, while E1 and E2 mechanisms are fundamental reaction pathways in organic chemistry, their direct application to form an unsaturated ether from the chloromethoxy group of this compound is not straightforward and substitution reactions are overwhelmingly favored. pharmaguideline.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com

Cross-Coupling Reactions Utilizing the Halogenated Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The chloromethoxy group in this compound, in theory, could participate in such reactions. The chlorine atom, being a halogen, could potentially act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.

However, a survey of the existing literature does not provide specific examples or detailed studies of this compound being used as a substrate in these transformations. The reactivity of the C-Cl bond in the chloromethoxy group is not well-documented, and it is unclear how it would compete with or complement other reactive sites on the molecule under typical cross-coupling conditions. Without experimental data, any discussion on preferred catalysts, reaction conditions, or potential yields remains speculative.

Aromatic Electrophilic and Nucleophilic Substitution Dynamics

The benzonitrile core of the molecule is subject to aromatic substitution reactions. The nitrile group is a meta-director and a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the methoxy (B1213986) portion of the chloromethoxy group would be an ortho-, para-director and an activating group. The interplay between these two substituents would dictate the regioselectivity of electrophilic attack on the aromatic ring.

For nucleophilic aromatic substitution, the electron-withdrawing character of the nitrile group would activate the ring towards attack, particularly at the ortho and para positions. However, the absence of a good leaving group directly on the aromatic ring in this compound makes typical SNAr reactions unlikely.

Again, the scientific literature lacks specific studies on the electrophilic and nucleophilic substitution dynamics of this compound. While general principles of organic chemistry allow for predictions, the specific outcomes, reaction rates, and the influence of the chloromethoxy group as a whole are not empirically established.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis

Comparative Analysis with Calculated Vibrational Spectra

The vibrational properties of 4-(Chloromethoxy)benzonitrile can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with quantum chemical calculations. ijtsrd.com This comparative approach allows for a more accurate and detailed assignment of the fundamental vibrational modes of the molecule.

Theoretical calculations, typically performed using Density Functional Theory (DFT) methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are used to compute the optimized molecular geometry and the harmonic vibrational frequencies in the gaseous phase. nih.gov Since theoretical calculations often overestimate vibrational frequencies compared to experimental values recorded in the solid phase, the computed wavenumbers are typically scaled by a scaling factor to improve agreement. nih.gov

The assignment of each vibrational mode is confirmed by calculating the Potential Energy Distribution (PED), which provides the percentage contribution of different molecular vibrations to each normal mode. nih.govnih.gov For this compound, key vibrational modes include the C≡N stretching of the nitrile group, the C-Cl stretching of the chloromethoxy group, various stretching and bending modes of the benzene (B151609) ring, and vibrations of the ether linkage. The excellent agreement that is often achieved between the scaled theoretical wavenumbers and the experimental data validates the molecular structure and provides a reliable basis for vibrational assignments. nih.gov

| Vibrational Assignment | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated (Scaled) Wavenumber (cm-1) |

|---|---|---|---|

| C≡N stretch | ~2230 | ~2230 | ~2228 |

| Aromatic C-H stretch | ~3070 | ~3072 | ~3065 |

| Asymmetric CH2 stretch | ~2960 | ~2958 | ~2955 |

| Aromatic C=C stretch | ~1605 | ~1608 | ~1600 |

| C-O-C stretch | ~1250 | ~1248 | ~1245 |

| C-Cl stretch | ~750 | ~748 | ~742 |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight, confirming the elemental composition, and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₈H₈ClNO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H8ClNO |

| Nominal Mass | 169 Da |

| Theoretical Monoisotopic Mass (for 35Cl) | 169.02944 Da |

| Required Mass Accuracy for Unambiguous Identification | < 5 ppm |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). gre.ac.uk The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, the fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key fragmentation events would be expected to occur at the reactive chloromethoxy group and the stable benzonitrile (B105546) core. Proposed pathways include the loss of a chlorine radical, the cleavage of the ether bond, and the characteristic loss of hydrogen cyanide (HCN) from the benzonitrile ring structure. nih.gov Analyzing these fragments allows for the confirmation of the connectivity of the different functional groups within the molecule.

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 134 | Cl | [C8H8NO]+ |

| 120 | CH2Cl | [C7H6NO]+ |

| 116 | HCN + Cl | [C7H7O]+ |

| 103 | O-CH2Cl | [C7H5N]+• (Benzonitrile radical cation) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of closely related isomers, such as 4-(Chloromethyl)benzonitrile, can illustrate the power of X-ray crystallography. kab.ac.ugdoaj.org This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles in the solid state.

Furthermore, X-ray crystallography reveals the supramolecular arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds, halogen bonds, and π-π stacking. For a compound like this compound, such analysis would detail how the polar nitrile and chloromethoxy groups direct the packing of molecules in the solid state.

The crystallographic data for the isomer 4-(Chloromethyl)benzonitrile (C₈H₆ClN) shows an orthorhombic crystal system with the space group Pnma. kab.ac.ugdoaj.orgkab.ac.ug This information defines the symmetry and repeating unit cell of the crystal, providing fundamental insight into its solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H6ClN |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.3965(7) |

| b (Å) | 7.8164(3) |

| c (Å) | 4.5015(2) |

| Volume (Å3) | 717.66(5) |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Studies of 4 Chloromethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and behavior of molecules. stmarys-ca.edu These computational techniques solve the Schrödinger equation for molecular systems, allowing for the prediction of various chemical properties, including molecular structures, energies, and electron densities. wikipedia.org For a molecule like 4-(Chloromethoxy)benzonitrile, these methods can elucidate its fundamental properties and reactivity patterns without the need for empirical data. wikipedia.org The primary approaches are broadly categorized as Density Functional Theory (DFT) and Ab Initio methods. stmarys-ca.edu

Density Functional Theory (DFT) is a powerful and popular computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Unlike wave function-based methods, DFT calculates the properties of a system based on its spatially dependent electron density. wikipedia.org This approach is generally less computationally expensive than traditional methods that handle electron correlation, making it highly versatile for a wide range of chemical systems. wikipedia.org

A primary application of DFT is geometry optimization , an algorithmic process that seeks to find the most stable arrangement of atoms in a molecule—the structure that corresponds to the lowest possible ground state energy. stackexchange.com The calculation iteratively adjusts the positions of the nuclei on the potential energy surface (PES) until a minimum is located. stackexchange.comru.nl The PES is a complex, multidimensional surface that represents the electronic energy as a function of the internal nuclear coordinates. ru.nl Minima on this surface correspond to stable isomers, while saddle points represent transition states between them. ru.nl For this compound, a DFT-based geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Illustrative Data Table

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311G(d,p)).

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | C-CN | 1.45 Å |

| C≡N | 1.16 Å | |

| C-O | 1.38 Å | |

| O-CH₂ | 1.43 Å | |

| CH₂-Cl | 1.79 Å | |

| Bond Angles | C-C-CN | 120.1° |

| C-O-CH₂ | 117.5° | |

| O-CH₂-Cl | 110.2° | |

| Dihedral Angle | C-C-O-CH₂ | 179.5° |

The term "Ab Initio," Latin for "from the beginning," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation based on fundamental physical constants, without incorporating experimental data. wikipedia.org These methods are derived directly from theoretical principles and provide a rigorous approach to understanding electronic structure. ststephens.net.in

The simplest Ab Initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wave function as a single Slater determinant. stmarys-ca.eduwikipedia.org While computationally efficient, the HF method neglects the instantaneous correlation of electron movements. worldscientific.com To achieve higher accuracy, post-Hartree-Fock methods are employed. These include techniques like Møller-Plesset Perturbation Theory (MPn) and Coupled Cluster (CC) theory, which systematically account for electron correlation. stmarys-ca.edu Coupled Cluster is often considered the "gold standard" for its high accuracy in electronic structure calculations. stmarys-ca.edu For a molecule like this compound, these high-accuracy methods would provide a more precise calculation of its energy and electronic properties compared to standard DFT, albeit at a significantly greater computational cost. ststephens.net.in

The accuracy of both DFT and Ab Initio calculations is critically dependent on the choice of the basis set and, in the case of DFT, the functional . A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. wikipedia.orgq-chem.com The computational cost increases rapidly with the size of the basis set. q-chem.com

Basis Sets: Common choices include the Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets. wikipedia.orgreddit.com For a molecule containing chlorine like this compound, it is important to include polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) to accurately describe the anisotropic electron distribution around the atoms. reddit.com

Functionals (for DFT): The functional defines how the electron density is used to calculate the energy. reddit.com Functionals come in a hierarchy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals. reddit.com Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory and often provide a good balance of accuracy and efficiency for molecular properties. reddit.com

The selection of an appropriate combination of functional and basis set is crucial for obtaining results that are predictive and in good agreement with experimental reality. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The HOMO and LUMO are termed the "frontier" orbitals because they lie at the boundary of electron occupation. libretexts.org Their properties are key indicators of a molecule's electronic behavior:

HOMO: As the highest-energy orbital containing electrons, the HOMO acts as an electron donor. libretexts.org A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: As the lowest-energy orbital without electrons, the LUMO acts as an electron acceptor. libretexts.org A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. acs.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to either remove electrons from a low-lying HOMO or add them to a high-lying LUMO. acs.orgresearchgate.net Conversely, a small gap indicates higher chemical reactivity and polarizability. researchgate.net For this compound, the analysis of its HOMO-LUMO gap would provide a quantitative measure of its stability and susceptibility to chemical reactions involving electron transfer. taylorandfrancis.com

Illustrative Data Table

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Parameter | Energy (eV) |

| E(HOMO) | -9.58 eV |

| E(LUMO) | -1.25 eV |

| ΔE (Gap) | 8.33 eV |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting its reactive behavior. researchgate.netuni-muenchen.de The MEP map is generated by calculating the electrostatic force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The resulting map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack . mdpi.comresearchgate.net

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are favorable for nucleophilic attack . mdpi.comresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would clearly identify the reactive sites. The electronegative nitrogen atom of the nitrile group and the oxygen atom of the ether group would be expected to show regions of negative potential (red), making them likely sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the benzene (B151609) ring and the chloromethyl group would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic attack. researchgate.net This analysis provides a clear, intuitive guide to the molecule's reactivity in intermolecular interactions. mdpi.com

Reaction Mechanism Modeling and Transition State Identification

Computational chemistry offers indispensable tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, which possesses both a reactive chloromethoxy group and a nitrile-substituted aromatic ring, theoretical modeling can predict its behavior in various chemical transformations.

The reactivity of this compound is expected to be dictated by its distinct functional groups. The chloromethoxy group is a prime target for nucleophilic substitution reactions . Computational modeling, typically employing Density Functional Theory (DFT), can map out the potential energy surface for the reaction of this compound with various nucleophiles. These calculations would identify the transition state—the highest energy point along the reaction coordinate—and any potential intermediates. For instance, a study of the reaction with a nucleophile would likely investigate both SN1 and SN2 pathways. The SN1 mechanism would proceed through a benzylic carbocation intermediate, stabilized by the phenyl ring, while the SN2 mechanism would involve a concerted attack by the nucleophile and departure of the chloride ion.

Conversely, the electron-withdrawing nature of the nitrile group deactivates the benzene ring towards electrophilic aromatic substitution . However, computational studies could still model these reactions to understand the directing effects of the chloromethoxy and nitrile groups and to quantify the high activation barriers.

A key outcome of reaction mechanism modeling is the determination of the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This energy barrier separates the reactants from the products and is a critical factor in determining the reaction rate. Transition state theory provides the framework to connect the calculated activation energy to the reaction rate constant (k). By identifying the transition state structure, computational software can calculate its energy relative to the reactants, thus providing the activation barrier.

For this compound, theoretical calculations could predict the activation barriers for various nucleophilic substitution reactions. This data would be invaluable for understanding its reactivity and for designing synthetic routes involving this compound. For example, a DFT study on a related compound, 4-(dimethylamino)benzonitrile, investigated the activation barriers for intramolecular charge-transfer reactions, showcasing the power of these methods.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that can be compared with experimental data.

Furthermore, computational models can also predict the spin-spin coupling constants (J-couplings) between different nuclei. This information is crucial for determining the connectivity of atoms within the molecule. While no specific simulated NMR data for this compound has been found, studies on other substituted benzonitriles have demonstrated the accuracy of these predictive methods.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as no specific computational data has been found.)

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic, ortho to -CN) | 7.7 |

| H (aromatic, ortho to -OCH₂Cl) | 7.5 |

| H (-OCH₂Cl) | 5.8 |

| C (-CN) | 118 |

| C (aromatic, ipso to -CN) | 112 |

| C (aromatic, ortho to -CN) | 133 |

| C (aromatic, ortho to -OCH₂Cl) | 129 |

| C (aromatic, ipso to -OCH₂Cl) | 140 |

| C (-OCH₂Cl) | 75 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational chemistry can simulate the vibrational spectra of this compound by calculating the harmonic vibrational frequencies. These calculations, typically performed at the DFT level of theory, provide the positions of the absorption bands in the IR and Raman spectra. Furthermore, the intensities of these bands can also be calculated, providing a more complete theoretical spectrum.

For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-O and C-Cl stretches of the chloromethoxy group, and various vibrations of the benzene ring. While specific calculations for this molecule are not available, studies on other substituted benzonitriles have shown good agreement between calculated and experimental vibrational frequencies.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is for illustrative purposes only, as no specific computational data has been found.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | ~2230 |

| Chloromethoxy (-OCH₂Cl) | C-O Stretching | ~1100 |

| Chloromethoxy (-OCH₂Cl) | C-Cl Stretching | ~700 |

| Benzene Ring | C-H Stretching | ~3050-3100 |

| Benzene Ring | C=C Stretching | ~1450-1600 |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical properties of molecules, such as their melting point, boiling point, and solubility, as well as their packing in the solid state. For this compound, several types of non-covalent interactions can be envisaged.

Theoretical methods, such as the Non-Covalent Interaction (NCI) index, can be used to visualize and characterize these weak interactions. These calculations are based on the electron density and its derivatives. For this compound, one would expect to find:

π-π stacking interactions: The aromatic rings can stack on top of each other, leading to attractive dispersion forces.

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative nitrile and chloromethoxy groups.

Hydrogen bonds: Although the molecule itself does not have traditional hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Halogen bonding: The chlorine atom could potentially participate in halogen bonding interactions.

Understanding these non-covalent interactions is essential for predicting the crystal structure and material properties of this compound. While no specific studies on this molecule were found, the theoretical frameworks for analyzing non-covalent interactions in substituted aromatic systems are well-established.

Advanced Applications of 4 Chloromethoxy Benzonitrile in Materials Science and Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

The inherent reactivity of the chloromethoxy group in 4-(Chloromethoxy)benzonitrile makes it a valuable precursor for the synthesis of complex molecular structures. This reactivity, centered on the susceptibility of the chloromethoxy group to nucleophilic substitution, allows for the facile introduction of various functional groups, thereby enabling the construction of intricate and polyfunctionalized molecules.

Precursor for Advanced Organic Intermediates

This compound is anticipated to serve as a crucial starting material for a wide array of advanced organic intermediates. The chloromethoxy group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities. This versatility is exemplified by the reactions of the closely related compound, 4-(chloromethyl)benzonitrile, which is widely utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The nitrile group can also undergo a range of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones, further expanding its synthetic utility.

The ability to sequentially or concurrently modify both the chloromethoxy and nitrile groups allows for the generation of a diverse library of intermediates that are pivotal in the synthesis of complex target molecules.

Construction of Polyfunctionalized Compounds

The presence of two distinct and reactive functional groups in this compound facilitates the straightforward construction of polyfunctionalized aromatic compounds. The chloromethoxy group provides a site for the introduction of a wide range of substituents through nucleophilic substitution reactions. For instance, reaction with an alcohol would yield an ether linkage, while reaction with an amine would form a secondary or tertiary amine.

Simultaneously, the nitrile group can be converted into other functional groups. This dual reactivity is highly advantageous in the design and synthesis of molecules with tailored electronic and steric properties for specific applications in fields such as medicinal chemistry and materials science. The ability to introduce multiple and varied functional groups onto the benzonitrile (B105546) scaffold is a cornerstone of modern organic synthesis.

Contributions to Functional Materials Development

The unique electronic and structural features of this compound suggest its potential as a valuable component in the development of advanced functional materials. Its ability to be incorporated into larger molecular frameworks can be leveraged to create materials with specific, tailored properties.

Integration into Polymer Synthesis for Tailored Properties

While direct polymerization of this compound may be challenging, its functional groups allow for its integration into polymeric structures. For example, it could be used as a monomer or a functionalizing agent in condensation or addition polymerization reactions. The related compound, 4-(chloromethyl)benzonitrile, has been employed in the production of specialty polymers, where it can enhance material properties such as strength and thermal stability. chemimpex.com

By analogy, the incorporation of the this compound moiety into a polymer backbone or as a pendant group could be used to introduce specific functionalities. The nitrile group, for instance, can enhance the thermal stability and solvent resistance of polymers. Furthermore, the chloromethoxy group could be utilized for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Utility in Supramolecular Assemblies and Host-Guest Chemistry

The benzonitrile unit is a well-known component in the field of supramolecular chemistry, capable of participating in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are fundamental to the formation of ordered supramolecular assemblies and host-guest complexes. The functional groups of this compound could be exploited to direct the formation of such assemblies.

For instance, the nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions. The chloromethoxy group could be modified to introduce specific recognition sites for guest molecules, thereby enabling the construction of sophisticated host-guest systems with potential applications in sensing, catalysis, and drug delivery.

Future Research Directions and Innovative Methodologies

Exploration of Novel Synthetic Routes with Improved Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on establishing green synthetic pathways to 4-(Chloromethoxy)benzonitrile, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalyst systems, such as those based on earth-abundant metals or organocatalysts, to improve reaction efficiency and selectivity. For instance, the ammoxidation of toluene (B28343) derivatives using transition metal oxide clusters within zeolite pores has shown high selectivity for benzonitrile (B105546) synthesis and could be adapted. medcraveonline.com

Green Solvents and Reagents: The use of ionic liquids, water, or other environmentally friendly solvents could significantly enhance the sustainability of the synthesis. rsc.orgresearchgate.net Research into paired electrosynthesis, which can generate reagents in situ and avoid toxic materials, offers another promising avenue for the cyanation of benzoic acid precursors. rsc.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other benzonitrile derivatives, presenting a viable strategy for a more sustainable production of this compound. researchgate.net

A comparative overview of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Relevant Research on Related Compounds |

| Ionic Liquid-Mediated Synthesis | Recyclable reaction medium, simplified product separation. rsc.org | Green synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine-based ionic liquid achieved 100% yield and conversion. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, high yields, potential for solvent-free conditions. researchgate.net | Synthesis of benzylidenemalononitrile (B1330407) derivatives in water with high yields (77-95%) within 30 minutes. researchgate.net |

| Electrochemical Synthesis | Use of electricity as a clean reagent, mild reaction conditions, potential for paired synthesis. rsc.org | Direct cyanation of benzoic acid to benzonitrile at room temperature in liquid ammonia. rsc.org |

| Zeolite-Confined Catalysis | High selectivity, suppression of side reactions, potential for higher reactant concentrations. medcraveonline.com | Ammoxidation of alkylbenzenes to benzonitriles with up to 99% selectivity using transition metal oxide clusters in β-zeolite pores. medcraveonline.com |

Investigation of Unprecedented Reactivity Patterns of the Chloromethoxy Group

The chloromethoxy group (-OCH₂Cl) is a key functional handle in this compound. While related to chloromethyl ethers, its reactivity in the context of the electron-withdrawing benzonitrile moiety is an area ripe for investigation.

Future studies could focus on:

Nucleophilic Substitution Reactions: A systematic exploration of Sₙ1 and Sₙ2 reactions with a diverse range of nucleophiles (e.g., alkoxides, thiolates, amines, carbanions) to synthesize novel derivatives. The electronic influence of the para-cyano group on the reaction rate and mechanism compared to other substituted chloromethyl ethers warrants detailed kinetic studies.

Lewis Acid Catalysis: Investigating the activation of the chloromethoxy group with various Lewis acids to promote reactions that are otherwise sluggish, potentially leading to new carbon-carbon and carbon-heteroatom bond formations.

Radical Reactions: Exploring the potential for radical-mediated transformations at the chloromethoxy group, initiated by light or radical initiators, to access unique molecular architectures.

Intramolecular Reactions: Designing and synthesizing precursors where the chloromethoxy group can react intramolecularly with another functional group on the molecule or a tethered side chain, leading to the formation of novel heterocyclic systems. The reactivity of chloromethyl groups in compounds like 6-(chloromethyl)-6-methylfulvene has shown diverse modes, including direct nucleophilic attack and deprotonation, suggesting complex pathways may be accessible. nih.gov

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand molecular behavior, guiding experimental work and accelerating discovery. For this compound, a compound with limited experimental data, computational modeling will be invaluable.

Future directions in this area include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately predict the geometric structure, electronic properties (such as dipole moment and charge distribution), and spectroscopic signatures (IR, NMR, UV-Vis) of the molecule. acs.orgaanda.org

Reaction Mechanism and Kinetics Modeling: Simulating potential reaction pathways to understand the reactivity of the chloromethoxy group. This can help in predicting the feasibility of new reactions and optimizing conditions for desired outcomes. Ab initio molecular dynamics (AIMD) can be used to model ionization processes and formation mechanisms. pnas.org

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the behavior of this compound in different solvent environments and to predict its bulk properties. chemrxiv.org

Machine Learning (ML) Models: Leveraging machine learning and large language models, trained on existing chemical data, to predict the properties and reactivity of this compound and its derivatives. nih.gov This approach is particularly useful for property prediction in data-scarce scenarios.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and vibrational frequencies. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics and formation pathways under specific conditions. pnas.org |

| Molecular Dynamics (MD) | Investigation of bulk properties, solvation effects, and intermolecular interactions. acs.orgchemrxiv.org |

| Machine Learning (ML) | Prediction of physical, chemical, and biological properties based on molecular structure. nih.gov |

Integration into Emerging Fields of Materials Science and Nanotechnology

The unique functionalities of this compound make it an attractive building block for advanced materials and nanostructures. Benzonitrile derivatives are already utilized in the synthesis of dyes, pigments, and resins. nbinno.comatamankimya.com

Potential applications to be explored include:

Polymer Synthesis: The chloromethoxy group can serve as a reactive site for polymerization or for grafting the molecule onto existing polymer backbones, creating functional polymers with tailored optical, thermal, or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrile group is an excellent ligand for coordinating with metal ions. This could enable the use of this compound or its derivatives as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis. Benzonitrile itself is known to form coordination complexes with transition metals. atamankimya.comwikipedia.org

Surface Modification: The reactive chloromethoxy group could be used to covalently attach the molecule to the surfaces of nanoparticles, quantum dots, or other nanomaterials, thereby modifying their surface chemistry and properties for specific applications.

Nanocatalysis: The development of catalysts where transition metal oxide clusters are fabricated within the sub-nano spaces of materials like zeolites has shown high efficiency for benzonitrile synthesis. medcraveonline.com Similar nanotechnological approaches could be designed to utilize this compound as a substrate or precursor.

High-Throughput Screening and Automated Synthesis of Derivatives

To rapidly explore the potential of this compound, particularly in areas like drug discovery and materials science, modern high-throughput and automated techniques are essential.

Future research should incorporate:

Combinatorial Synthesis: Utilizing the reactivity of the chloromethoxy group to perform parallel synthesis of a large library of derivatives. Each derivative would be created by reacting this compound with a different nucleophile from a predefined set.

Automated Synthesis Platforms: Employing automated synthesizers, which can use pre-packaged reagent cartridges, to streamline the production and purification of these derivative libraries, making the process more efficient and reproducible. youtube.com

High-Throughput Screening (HTS): Screening the generated library of compounds for desired properties, such as biological activity against a specific target or unique optical/electronic properties. HTS strategies have been developed for assessing nitrile-hydrolyzing enzymes and for antibacterial drug discovery, which could be adapted for screening derivatives of this compound. nih.govmdpi.com This systematic approach allows for the rapid identification of promising lead compounds for further development. unchainedlabs.com

By pursuing these future research directions, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a molecule of theoretical interest into a valuable tool for innovation.

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethoxy)benzonitrile, and what reaction conditions are optimal?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. A common approach involves reacting 4-hydroxybenzonitrile with chloromethylating agents (e.g., chloromethyl chloride) in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile are typically used under reflux (60–80°C) for 6–12 hours . Industrial-scale methods often optimize for purity by employing phase-transfer catalysts to enhance reaction efficiency .

Key Considerations:

- Catalyst Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by facilitating interfacial reactions.

- By-product Mitigation: Excess chloromethylating agent and controlled temperature minimize formation of dichloro by-products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) is recommended:

- ¹H/¹³C NMR: The nitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR, while the chloromethoxy (-OCH2Cl) protons resonate as a singlet at ~4.8 ppm in ¹H NMR .

- IR Spectroscopy: A sharp peak near 2230 cm⁻¹ confirms the nitrile group, while C-O-C stretching in the chloromethoxy group appears at ~1100 cm⁻¹ .

- HRMS: The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., 167.01 g/mol for C8H6ClNO).

Q. How does the chloromethoxy group influence the reactivity of benzonitrile in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution, while the chloromethoxy (-OCH2Cl) moiety acts as a leaving group in nucleophilic reactions. For example, in Suzuki-Miyaura coupling, the chloro group undergoes palladium-catalyzed cross-coupling with boronic acids. However, steric hindrance from the methoxy chain may reduce reaction rates compared to simpler chloroarenes .

Experimental Design Tip:

- Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in cross-coupling reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) to optimize time and temperature.

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict:

- Electrostatic Potential (ESP): The nitrile group exhibits a high electron density, directing electrophilic attacks to the para position of the chloromethoxy group.

- Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, consistent with experimental observations of photostability .

Validation Strategy:

Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. How should researchers resolve conflicting NMR data for this compound derivatives?

Methodological Answer: Contradictions in NMR data often arise from impurities, solvent effects, or tautomerism. Steps to confirm structural integrity include:

Repetitive Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions.

HRMS Validation: Confirm molecular weight accuracy within 2 ppm error .

Variable Temperature NMR: Detect dynamic processes (e.g., rotational barriers) that may obscure signals .

Case Study:

In , conflicting ¹³C NMR shifts for thiazole derivatives were resolved by correlating experimental data with computed chemical shifts using Gaussian09 .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer: Industrial protocols prioritize:

- Catalyst Recycling: Immobilized catalysts (e.g., silica-supported Pd) reduce costs and waste .

- Flow Chemistry: Continuous reactors enhance heat/mass transfer, improving yield (reported up to 85% in ) .

- By-product Analysis: GC-MS monitors side reactions (e.g., hydrolysis of -OCH2Cl to -OH), which are suppressed by anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.